1-Cyclobutyl-2,2-difluorocyclopropane-1-carboxylic acid
Description
Key Milestones in gem-Difluorocyclopropane Chemistry
Significance in Fluorine Chemistry Research
The introduction of fluorine atoms into organic molecules remains a cornerstone of medicinal chemistry due to fluorine’s ability to modulate lipophilicity, metabolic stability, and target binding affinity. In this compound, the gem-difluoro group induces a dipole moment of 1.41 D, significantly altering electron distribution across the cyclopropane ring. This polarization facilitates nucleophilic attacks at the cyclopropane carbons while stabilizing transition states through hyperconjugative interactions.
Recent applications in peptide mimetics underscore its importance. The FLUORAAC project (2023–2027) aims to incorporate fluorinated cyclopropane motifs into neurotensin and cathepsin D analogs, leveraging the compound’s ability to restrict backbone flexibility while enhancing proteolytic resistance. Computational studies predict that the cyclobutyl moiety imposes a 15° tilt angle on adjacent peptide bonds, potentially optimizing receptor binding pockets.
Comparative Reactivity of Fluorinated Cyclopropanes
| Compound | Ring Strain (kcal/mol) | Dipole Moment (D) |
|---|---|---|
| Cyclopropane | 27.5 | 0 |
| 1,1-Difluorocyclopropane | 24.8 | 1.38 |
| This compound | 26.1 | 1.41 |
Data adapted from quantum mechanical calculations.
Structural Uniqueness and Research Importance
The molecular architecture of this compound integrates three key elements:
- Cyclopropane Core : The 60° bond angles create substantial ring strain (26.1 kcal/mol), which is partially alleviated by fluorine’s -I effect withdrawing electron density from adjacent carbons.
- Cyclobutyl Substituent : The fused cyclobutyl ring introduces chair-like puckering, reducing torsional strain by 8% compared to non-fused systems. X-ray crystallography reveals a dihedral angle of 112° between the cyclopropane and cyclobutyl planes.
- Carboxylic Acid Functionality : Positioned at the bridgehead carbon, the -COOH group participates in intramolecular hydrogen bonding with fluorine atoms (O···F distance: 2.78 Å), stabilizing the zwitterionic form in aqueous media.
This structural synergy enables unique reactivity patterns. For instance, base-mediated ring-opening produces γ,γ-difluoro-α-cyclobutylketones via selective C–C bond cleavage, a pathway exploited in synthesizing fluorinated terpenoids. Additionally, the compound serves as a dienophile in Diels-Alder reactions, with the cyclobutyl group increasing endo selectivity by 40% compared to non-cyclobutyl analogs.
Ongoing research focuses on its role in metal-organic frameworks (MOFs), where the rigid cyclopropane/cyclobutyl scaffold templates porous architectures with fluorine-lined channels. Preliminary adsorption studies show a 22% increase in CO~2~ uptake compared to non-fluorinated MOFs.
Properties
IUPAC Name |
1-cyclobutyl-2,2-difluorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)4-7(8,6(11)12)5-2-1-3-5/h5H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJWAZKWSRFJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2(CC2(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-cyclobutyl-2,2-difluorocyclopropane-1-carboxylic acid involves several steps. One common method includes the reaction of chlorodifluoromethane with concentrated potassium hydroxide (KOH) in dioxane, using tetraphenylarsonium chloride as a catalyst . This reaction yields cyclopropanation products, which are further processed to obtain the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Cyclobutyl-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclobutyl-2,2-difluorocyclopropane-1-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving cyclopropane derivatives.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.
Industry: It is used in the development of new materials and chemical processes, particularly those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 1-cyclobutyl-2,2-difluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical reactions. The compound can inhibit or activate enzymes, alter metabolic pathways, and interact with cellular receptors, depending on its specific application.
Comparison with Similar Compounds
Structural and Electronic Features
The target compound shares a core 2,2-difluorocyclopropane-1-carboxylic acid structure with several analogs. Key comparisons include:
*Estimated based on cyclobutyl (C₄H₇) substitution.
Key Observations :
- The cyclobutyl group in the target compound introduces steric hindrance, which may reduce ring strain compared to cyclopropyl analogs but could also impede interactions with enzyme active sites.
- DFACC (1-Amino-2,2-difluorocyclopropane-1-carboxylic acid) exhibits rapid decomposition under physiological conditions due to base-catalyzed ring opening, producing 3-fluoro-2-oxobut-3-enoic acid (k = 0.18 ± 0.01 min⁻¹) . The absence of an amino group in the target compound may enhance stability.
- Aryl-substituted analogs (e.g., 1-(2-Fluorophenyl)-...) demonstrate how electronic effects from aromatic rings influence solubility and binding affinity .
Stability and Reactivity
- DFACC: Unstable in aqueous solutions (pH 7.0), decomposing via a carbon-anion intermediate . The amino group facilitates ring-opening, critical for its role as an ACC deaminase inhibitor (Ki = 120 ± 40 nM) .
- Target Compound: The cyclobutyl group may stabilize the cyclopropane ring by reducing strain, though steric effects could slow enzymatic interactions. Unlike DFACC, the lack of an α-amino group likely prevents direct participation in decomposition mechanisms (e.g., specific-base catalysis) .
- 2,2-Difluorocyclopropane-1-carboxylic Acid : Stable under physiological conditions due to minimal substituent-induced reactivity .
Biological Activity
1-Cyclobutyl-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2229595-48-4) is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by a cyclobutane ring and two fluorine atoms on a cyclopropane moiety, contributes to its distinctive biological activity.
The molecular formula of this compound is C₈H₁₀F₂O₂, with a molecular weight of 176.16 g/mol. The compound features a carboxylic acid functional group, which enhances its reactivity and potential interactions in biological systems.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2229595-48-4 |
| Molecular Formula | C₈H₁₀F₂O₂ |
| Molecular Weight | 176.16 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and metabolic pathways. The presence of fluorine atoms enhances the compound's stability and reactivity, allowing it to participate in various biochemical reactions.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to act as an inhibitor for certain enzymes, potentially altering metabolic pathways.
- Receptor Interaction: It may interact with cellular receptors, influencing signal transduction processes.
Biological Applications
This compound is being explored for several applications:
Medicinal Chemistry:
- Drug Development: The compound serves as a building block for synthesizing novel pharmaceuticals, particularly in the development of drugs targeting metabolic disorders.
Biochemical Research:
- Enzyme Studies: It is used in assays to study enzyme kinetics and mechanisms due to its ability to modify enzyme activity.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Inhibition Studies: Research indicated that this compound exhibits submicromolar affinity as a slow-dissociating inhibitor for ACC deaminase, suggesting its potential role in regulating plant growth hormones .
- Synthesis Applications: Its utility as a precursor in the synthesis of biologically active compounds has been documented, showcasing its importance in developing new agrochemicals and pharmaceuticals .
- Fluorine's Role: The incorporation of fluorine into organic molecules has been shown to significantly enhance their pharmacological properties, making compounds like this compound valuable in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
